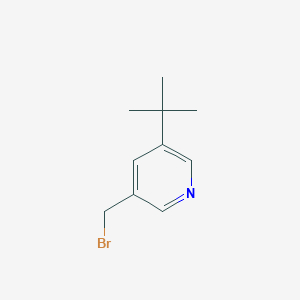

3-(Bromomethyl)-5-(tert-butyl)pyridine

Description

Overview of Pyridine (B92270) Heterocycles in Advanced Organic Synthesis

Pyridine, a six-membered heterocyclic aromatic compound with the chemical formula C₅H₅N, is a fundamental building block in organic chemistry. bldpharm.com Its structure is analogous to benzene, with one CH group replaced by a nitrogen atom. lookchem.com This substitution has profound effects on the molecule's physical and chemical properties, making it a versatile scaffold in drug design and materials science. researchgate.net The pyridine ring is a common feature in a vast number of biologically active compounds, including vitamins like niacin and pyridoxine, and numerous pharmaceutical agents. researchgate.net

The nitrogen atom in the pyridine ring imparts a dipole moment to the molecule and influences its reactivity. It renders the ring electron-deficient, which makes it less susceptible to electrophilic aromatic substitution compared to benzene, with such reactions typically requiring harsh conditions and occurring at the 3-position. sigmaaldrich.comallbiopharm.com Conversely, the pyridine ring is more reactive towards nucleophilic substitution, especially at the 2- and 4-positions. sigmaaldrich.com The nitrogen atom also possesses a lone pair of electrons, which gives pyridine its basic character and allows it to act as a ligand in organometallic chemistry. lookchem.com The ability to readily functionalize the pyridine ring at various positions is a key reason for its widespread use in the synthesis of complex molecules with diverse applications. allbiopharm.comsigmaaldrich.com

Strategic Role of Halomethyl Functionalities in Synthetic Methodologies

The introduction of a halomethyl group, such as a bromomethyl group (-CH₂Br), onto an aromatic or heterocyclic ring is a powerful strategy in synthetic organic chemistry. This functional group serves as a versatile synthetic handle, readily participating in a variety of nucleophilic substitution reactions. The carbon-bromine bond is relatively weak and polarized, making the methylene (B1212753) carbon an excellent electrophilic site for attack by a wide range of nucleophiles.

This reactivity allows for the facile introduction of various other functional groups, including alcohols (via hydrolysis), ethers (via reaction with alkoxides), amines, thiols, and cyanides. Furthermore, the bromomethyl group can be used to construct larger molecular frameworks through reactions with carbanions or other organometallic reagents. This versatility makes halomethylated compounds, including bromomethylpyridines, highly valuable intermediates in multi-step syntheses.

Positioning of 3-(Bromomethyl)-5-(tert-butyl)pyridine within Contemporary Pyridine Chemistry

While specific research on this compound is not extensively documented in publicly available literature, its chemical significance can be inferred from the reactivity of its constituent parts and closely related analogues. The compound features a pyridine ring substituted at the 3-position with a reactive bromomethyl group and at the 5-position with a sterically bulky tert-butyl group.

The tert-butyl group is known to exert significant steric and electronic effects. Its large size can influence the conformational preferences of the molecule and may sterically hinder reactions at adjacent positions. Electronically, it is a weak electron-donating group. In the context of this compound, the tert-butyl group at the 5-position is unlikely to significantly interfere with the reactivity of the bromomethyl group at the 3-position, which remains a primary site for nucleophilic attack.

The synthesis of this compound would likely follow established methods for the bromination of methylpyridines. For instance, the synthesis of the related compound, 3-(bromomethyl)-5-methylpyridine, has been achieved through the bromination of 3,5-dimethylpyridine (B147111) using N-bromosuccinimide. lookchem.com A similar strategy could potentially be employed starting from 3-methyl-5-(tert-butyl)pyridine.

The primary utility of this compound in contemporary pyridine chemistry would be as a specialized building block. The presence of the tert-butyl group can be exploited to enhance the solubility of resulting compounds in organic solvents or to introduce steric bulk in a targeted manner to influence the binding of a molecule to a biological target. The reactive bromomethyl group allows for its incorporation into larger, more complex molecular architectures, making it a potentially valuable intermediate for the synthesis of novel pharmaceuticals or materials where the specific substitution pattern is desired.

Structure

3D Structure

Properties

Molecular Formula |

C10H14BrN |

|---|---|

Molecular Weight |

228.13 g/mol |

IUPAC Name |

3-(bromomethyl)-5-tert-butylpyridine |

InChI |

InChI=1S/C10H14BrN/c1-10(2,3)9-4-8(5-11)6-12-7-9/h4,6-7H,5H2,1-3H3 |

InChI Key |

CYHOMXYVYANMLW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CN=CC(=C1)CBr |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3 Bromomethyl 5 Tert Butyl Pyridine

Nucleophilic Substitution Reactions at the Bromomethyl Center

The primary reaction pathway for the bromomethyl group is nucleophilic substitution, where the bromide ion acts as an effective leaving group.

The substitution reactions at the benzylic-like carbon of the bromomethyl group typically proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. libretexts.org This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.org The attack occurs from the backside relative to the leaving group, resulting in an inversion of stereochemistry if the carbon were a chiral center. libretexts.orgchemistrysteps.com

The rate of these S_N2 reactions follows second-order kinetics, meaning the reaction rate is dependent on the concentration of both 3-(Bromomethyl)-5-(tert-butyl)pyridine and the chosen nucleophile. libretexts.orgchemicalnote.com

Rate = k[this compound][Nucleophile]

The reaction is subject to steric hindrance; as the bulkiness of substituents around the reaction center increases, the reaction rate decreases. chemicalnote.comlibretexts.org While the tert-butyl group is not directly on the reacting carbon, its size may influence the approach of particularly bulky nucleophiles. A wide variety of nucleophiles can be employed to displace the bromide, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Table 1: Scope of Potential S_N2 Reactions with this compound

| Nucleophile Class | Example Nucleophile | Resulting Functional Group |

|---|---|---|

| Alkoxides | Sodium methoxide (B1231860) (NaOCH₃) | Methoxy ether |

| Thiolates | Sodium thiophenoxide (NaSPh) | Thioether |

| Amines | Ammonia (B1221849) (NH₃), Diethylamine | Primary/Tertiary Amine |

| Azides | Sodium azide (B81097) (NaN₃) | Azide |

| Cyanides | Sodium cyanide (NaCN) | Nitrile |

| Carboxylates | Sodium acetate (B1210297) (CH₃COONa) | Ester |

The bromomethyl group is an effective alkylating agent. When reacted with tertiary amines or other pyridine (B92270) derivatives, it can form quaternary pyridinium (B92312) salts. These charged intermediates are often stable, isolable compounds. The formation of such pyridinium structures is a key step in the synthesis of various functional molecules. For instance, related structures like bispyridinium compounds have been investigated for their biological activity, where the formation of the pyridinium moiety is a critical synthetic step. researchgate.net The nitrogen atom of the pyridine ring in another molecule can act as the nucleophile, attacking the bromomethyl carbon to displace the bromide and form a new C-N bond, resulting in a positively charged pyridinium ion.

Influence of the tert-Butyl Group on Regioselectivity and Stereochemistry

The tert-butyl group at the 5-position of the pyridine ring exerts a significant steric influence on reactions involving the aromatic core. Its sheer bulk hinders the approach of reagents to the adjacent C4 and C6 positions. This steric blocking is a powerful tool for directing reactions to other, more accessible sites on the ring. rsc.org For example, in reactions involving the addition of organometallic reagents to the pyridine ring, an existing bulky group can dictate the position of the incoming substituent. researchgate.net

While the primary focus here is on the reactivity of the bromomethyl group, the tert-butyl substituent's electronic and steric effects are still relevant. Electronically, it is a weak electron-donating group. Sterically, it can influence the conformation of the molecule and may hinder the approach of exceptionally large nucleophiles or catalyst complexes to the bromomethyl reaction center. In cycloaddition reactions of substituted pyridynes, steric encumbrance is a major factor in determining product ratios. nih.gov

Metal-Catalyzed Cross-Coupling Reactions Utilizing the Bromomethyl Functionality

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds, and the bromomethyl group serves as a suitable electrophilic partner. rsc.orgmdpi.com These reactions typically involve a palladium catalyst, which facilitates the coupling of the electrophile with an organometallic nucleophile. nih.gov

The Suzuki-Miyaura coupling is a widely used reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. nih.govlibretexts.org The reaction is valued for the stability and low toxicity of the boron reagents. nih.gov The catalytic cycle generally involves three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of the bromomethyl group to form a Pd(II) intermediate. libretexts.org

Transmetalation : The organic group from the boronic acid is transferred to the palladium center, displacing the bromide. This step is typically facilitated by a base. libretexts.org

Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

This methodology allows for the coupling of the this compound substrate with a diverse range of aryl or vinyl boronic acids. The choice of ligand, base, and solvent is critical for optimizing reaction yield and preventing side reactions. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling

| Component | Examples | Purpose |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Facilitates the catalytic cycle |

| Ligand | PPh₃, P(t-Bu)₃, XPhos | Stabilizes the catalyst and influences reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | Activates the organoboron reagent for transmetalation |

| Solvent | Toluene, Dioxane, THF, DMF | Solubilizes reactants and influences reaction rate |

The Stille cross-coupling reaction provides an alternative method for C-C bond formation, pairing an organic halide with an organotin (stannane) reagent. organic-chemistry.orgwikipedia.org The mechanism is analogous to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

The Stille reaction is known for its tolerance of a wide variety of functional groups. libretexts.org For some heteroaromatic substrates, Stille coupling can provide better yields than Suzuki coupling. nih.gov However, a significant drawback is the toxicity and difficulty in removing the tin byproducts. organic-chemistry.org

Table 3: Typical Conditions for Stille Cross-Coupling

| Component | Examples | Purpose |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Facilitates the catalytic cycle |

| Ligand | PPh₃, AsPh₃, P(t-Bu)₃ | Stabilizes the catalyst and accelerates the reaction |

| Additive | CuI, LiCl, CsF | Can accelerate the transmetalation step |

| Solvent | Toluene, Dioxane, THF, NMP, DMF | Solubilizes reactants and influences reaction rate |

The versatility of the bromomethyl group in this compound makes it a valuable building block in synthetic chemistry, enabling access to a wide array of more complex pyridine derivatives through both nucleophilic substitution and metal-catalyzed cross-coupling pathways.

Other Palladium-Catalyzed Coupling Reactions (e.g., Heck coupling)

Beyond the more common cross-coupling reactions, the reactivity of the C-Br bond in molecules like this compound can be harnessed in other significant palladium-catalyzed transformations. The Mizoroki-Heck reaction, or simply the Heck reaction, stands out as a powerful method for carbon-carbon bond formation. organic-chemistry.org This reaction typically involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. organic-chemistry.org

The general mechanism of the Heck reaction is a well-established catalytic cycle. libretexts.org It commences with the oxidative addition of the organohalide (e.g., a substituted bromopyridine) to a Pd(0) species, forming a Pd(II) complex. This is followed by the migratory insertion of an alkene into the palladium-carbon bond. libretexts.org A subsequent β-hydride elimination step releases the final substituted alkene product and a palladium-hydride species. The catalytic cycle is completed by the reductive elimination of HX from the palladium complex, typically facilitated by a base, which regenerates the active Pd(0) catalyst. libretexts.orgnih.gov

The table below outlines representative conditions for Heck reactions involving heteroaryl halides, which are analogous to the potential reactivity of this compound.

Table 1: Representative Conditions for Heck Coupling of Heteroaryl Halides

| Heteroaryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 3-Iodopyridine | Styrene | Pd(OAc)₂ / H₃PW₁₂O₄₀ | - | DMSO | - | 66 |

| Iodoarenes | 1-Iodo-3,3,3-trifluoropropane | Pd(OAc)₂ (2 mol%) | K₂CO₃ | DMF | 80 | 52-78 |

| Halobenzene | Alkenyl Tetrazine | Pd(OAc)₂ / Ligand A | - | - | 50 (MW) | 82-99 |

| Aryl Halide | Phosphonium Salt / Aldehyde | Pd(OAc)₂ (0.5 mol%) / Oxazolinyl ligand | K₂CO₃ | DMA | 130-140 | 56-94 |

Data derived from analogous reactions reported in the literature. rsc.org

Cyclization and Annulation Reactions Involving Pyridine and Bromomethyl Groups

The bifunctional nature of this compound, possessing both a nucleophilic pyridine nitrogen and an electrophilic bromomethyl group, makes it an ideal substrate for intramolecular and intermolecular cyclization and annulation reactions. These reactions are pivotal for the synthesis of fused heterocyclic systems, most notably indolizine (B1195054) derivatives. nih.govrsc.org Indolizine, a structural isomer of indole, is a core motif in various biologically active compounds and functional materials. chim.itjbclinpharm.org

A primary strategy for constructing the indolizine skeleton from pyridine precursors is through a [3+2] annulation, often involving a 1,3-dipolar cycloaddition. organic-chemistry.org In this context, the reaction of this compound with a suitable agent would first generate a pyridinium ylide. This ylide, a 1,3-dipole, can then react with a dipolarophile, such as an electron-deficient alkene or alkyne, to form the five-membered pyrrole (B145914) ring fused to the original pyridine ring. Subsequent aromatization, often through oxidation or elimination, yields the stable indolizine core. chim.itorganic-chemistry.org

The tert-butyl group at the 5-position of the pyridine ring can influence the reactivity and properties of the resulting indolizine. While potentially introducing steric hindrance, it also enhances the electron-donating character of the pyridine ring, which can affect the stability of intermediates and the electronic properties of the final product. rsc.org The synthesis of indolizines can be achieved through various catalytic and non-catalytic methods, including transition-metal-free, copper-catalyzed, and palladium-catalyzed pathways. organic-chemistry.org

For instance, a general approach involves the reaction of 2-alkylazaarenes with α,β-unsaturated carboxylic acids or other coupling partners. chim.it In the case of this compound, the bromomethyl group serves as a reactive handle to initiate the cyclization cascade. A plausible pathway involves the formation of a pyridinium salt, followed by deprotonation to form the ylide, which then undergoes annulation. nih.gov

Table 2: General Strategies for Indolizine Synthesis from Pyridine Derivatives

| Pyridine Substrate | Reagent(s) | Key Reaction Type | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|---|---|

| 2-Alkylazaarenes | Bromonitroolefins | Cascade Michael/SN2/Aromatization | Metal-Free | Functionalized Indolizines | nih.gov |

| Pyridines, Methyl Ketones | Alkenoic Acids | 1,3-Dipolar Cycloaddition/Oxidative Aromatization | Copper-catalyzed, Solvent-free | Diversified Indolizines | organic-chemistry.org |

| 2-Pyridylacetates | Ynals | Annulation | Catalyst-free, O₂ | 3-Acylated Indolizines | organic-chemistry.org |

| Propargylic Pyridines | Aroyl Chlorides | 5-endo-dig Cyclization | Palladium-catalyzed | Substituted Indolizines | organic-chemistry.org |

This table summarizes general synthetic routes applicable to pyridine precursors for forming indolizine cores.

Mechanistic Pathways of Reactivity and Transformation

The diverse reactivity of this compound is underpinned by several fundamental mechanistic pathways. Understanding these mechanisms is crucial for predicting reaction outcomes and designing novel synthetic transformations. The key reactive centers, the pyridine ring and the bromomethyl group, dictate the course of its chemical transformations, which are often studied through a combination of experimental and computational methods. nih.govnih.govmdpi.com

Nucleophilic Substitution and Ylide Formation: The C-Br bond in the bromomethyl group is susceptible to nucleophilic attack. A common and synthetically useful pathway begins with the quaternization of the pyridine nitrogen by an external electrophile or, more relevantly for cyclizations, the intramolecular reaction of the bromomethyl group itself under certain conditions, or its reaction with another molecule. In the presence of a base, a proton can be abstracted from the methylene (B1212753) bridge of the resulting pyridinium salt, generating a pyridinium ylide. nih.govjbclinpharm.org This ylide is a key intermediate, acting as a 1,3-dipole in cycloaddition reactions to form five-membered rings, as seen in indolizine synthesis. mdpi.com

Palladium-Catalyzed Coupling Mechanisms: For reactions occurring at the C-Br bond of the pyridine ring (presuming a 3-bromo-5-tert-butylpyridine precursor, as the bromomethyl C-Br is typically more reactive in nucleophilic substitutions), the mechanism follows a well-defined catalytic cycle. As described for the Heck reaction (Section 3.3.3), this involves:

Oxidative Addition: A Pd(0) catalyst inserts into the C-Br bond, forming an organopalladium(II) complex. libretexts.org

Migratory Insertion/Transmetalation: Depending on the specific coupling reaction (e.g., Heck or Suzuki), either an alkene inserts into the Pd-C bond, or a transmetalation step with an organometallic reagent occurs. nih.govnih.gov

Reductive Elimination/β-Hydride Elimination: The final C-C bond is formed through reductive elimination, or in the case of the Heck reaction, β-hydride elimination occurs to yield the product and regenerate the palladium catalyst. libretexts.orgnih.gov

Cyclization and Annulation Mechanisms: The formation of fused rings like indolizines from precursors such as this compound involves a sequence of steps. A plausible mechanism is the Tschitschibabin reaction type synthesis. A general cascade mechanism for indolizine formation from a 2-alkylazaarene derivative and a Michael acceptor involves:

Michael Addition: The initial step is often a Michael addition of a nucleophile (derived from the pyridine component) to an electron-deficient alkene. nih.gov

Intramolecular SN2 Cyclization: The nitrogen of the pyridine ring then acts as a nucleophile, displacing a leaving group (like the bromide from the bromomethyl group) in an intramolecular SN2 reaction to close the five-membered ring. researchgate.net

Aromatization: The final step is the aromatization of the newly formed dihydroindolizine intermediate, which can occur spontaneously or be promoted by an oxidant, to yield the stable indolizine product. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), have become invaluable for elucidating these pathways. nih.govmdpi.com They can model transition states, calculate activation energies, and explain the regioselectivity and stereoselectivity observed in complex transformations, providing insights that are often difficult to obtain through experimental means alone. nih.govmdpi.com

Applications of 3 Bromomethyl 5 Tert Butyl Pyridine in Advanced Organic Synthesis

Utility as a Molecular Building Block for Complex Architectures

The strategic placement of the reactive bromomethyl group and the bulky tert-butyl group makes 3-(Bromomethyl)-5-(tert-butyl)pyridine an ideal starting material for the synthesis of complex molecules. The bromomethyl moiety serves as a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the facile introduction of the 5-(tert-butyl)pyridin-3-yl)methyl fragment into larger and more intricate molecular frameworks.

A prime example of its utility is in the synthesis of the second-generation antihistamine, Rupatadine. In the synthesis of Rupatadine and its derivatives, the brominated precursor of this compound, 3-bromo-5-(tert-butyl)pyridine, is a key intermediate. While not a direct use of the title compound, the synthetic strategies employed highlight the importance of the 3,5-disubstituted pyridine (B92270) core. The synthesis of related compounds often involves the reaction of a (5-(tert-butyl)pyridin-3-yl)methyl-containing entity with other complex fragments, demonstrating the role of this pyridine unit as a critical building block.

The tert-butyl group at the 5-position exerts a significant steric and electronic influence on the molecule's reactivity. It can direct metallation reactions and influence the conformation of the final products, which is crucial in the design of biologically active molecules where specific three-dimensional arrangements are required for activity.

Facilitating the Construction of Fused Heterocyclic Systems

The dual functionality of this compound, possessing both an electrophilic center (the bromomethyl group) and a nucleophilic nitrogen atom within the pyridine ring, makes it a valuable precursor for the construction of fused heterocyclic systems. Through carefully designed reaction sequences, this compound can participate in intramolecular cyclization reactions to yield novel bicyclic and polycyclic heteroaromatic compounds.

One common strategy involves the initial substitution of the bromide with a nucleophile that contains a second reactive site. Subsequent reaction of this newly introduced functionality with the pyridine nitrogen or an adjacent carbon atom can lead to the formation of a new ring fused to the pyridine core. For instance, reaction with a dinucleophile, such as a substituted hydrazine (B178648) or a hydroxylamine, can initiate a cascade of reactions resulting in fused systems like pyrazolo[4,3-c]pyridines or isoxazolo[4,3-c]pyridines. The tert-butyl group in these structures can further be used to tune the solubility and pharmacokinetic properties of the resulting fused heterocycles.

Synthesis of Polyfunctionalized Pyridine Derivatives

The reactivity of the bromomethyl group is the primary driver for the synthesis of a diverse range of polyfunctionalized pyridine derivatives from this compound. This moiety readily undergoes Williamson ether synthesis, esterification, and reactions with a variety of carbon, nitrogen, oxygen, and sulfur nucleophiles.

Below is a table summarizing some of the key transformations of this compound to introduce new functional groups:

| Nucleophile | Reagent Example | Product Type |

| Alcohols/Phenols | Sodium ethoxide | Ether |

| Carboxylic acids | Sodium acetate (B1210297) | Ester |

| Thiols | Sodium thiophenoxide | Thioether |

| Amines | Ammonia (B1221849), primary/secondary amines | Amine |

| Cyanide | Sodium cyanide | Nitrile |

| Azide (B81097) | Sodium azide | Azide |

These reactions are typically high-yielding and proceed under mild conditions, making this compound an attractive starting material for creating libraries of compounds with diverse functionalities. The resulting polyfunctionalized pyridines can serve as intermediates for further synthetic elaborations or be evaluated for their biological activities.

Precursor for Advanced Organic Materials and Ligands

The pyridine nitrogen in this compound provides a coordination site for metal ions, making it a valuable precursor for the synthesis of advanced organic materials and ligands for catalysis. By modifying the bromomethyl group, a wide variety of chelating ligands can be prepared.

For example, reaction with a phosphine (B1218219) can yield phosphine ligands, which are widely used in transition-metal catalysis. Similarly, reaction with other ligand precursors can lead to the formation of bidentate or tridentate ligands incorporating the (5-(tert-butyl)pyridin-3-yl)methyl scaffold. The steric bulk of the tert-butyl group can play a crucial role in creating a specific steric environment around the metal center, influencing the selectivity and activity of the resulting catalyst.

Furthermore, the incorporation of the (5-(tert-butyl)pyridin-3-yl)methyl unit into larger polymeric or supramolecular structures can lead to the development of new functional materials with tailored electronic, optical, or host-guest properties.

Strategic Intermediacy in Natural Product Synthesis

While direct applications of this compound in the total synthesis of natural products are not extensively documented, its role as a strategic intermediate in the synthesis of complex, biologically active molecules is evident. As previously mentioned, a closely related precursor is pivotal in the synthesis of Rupatadine, a marketed drug. The synthetic strategies developed for such complex targets often rely on the robust and predictable reactivity of key building blocks like this compound.

The synthesis of complex molecules often requires the sequential and controlled introduction of various functional groups and structural motifs. The ability to use this compound to install the (5-(tert-butyl)pyridin-3-yl)methyl group at a specific stage of a multi-step synthesis is a testament to its strategic importance. The stability of the pyridine ring to a wide range of reaction conditions, coupled with the specific reactivity of the bromomethyl group, allows for its incorporation early in a synthetic sequence, with the bromomethyl handle being functionalized at a later stage.

Computational and Theoretical Studies

Density Functional Theory (DFT) for Conformational Landscapes and Stability

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, providing a balance between accuracy and computational cost for studying molecular structures and energies. For 3-(Bromomethyl)-5-(tert-butyl)pyridine, DFT would be instrumental in exploring its conformational landscape, which is primarily defined by the rotation around the C-C bond connecting the bromomethyl group to the pyridine (B92270) ring and the rotational orientation of the tert-butyl group.

Theoretical studies on other substituted pyridines have successfully employed DFT methods, such as B3LYP with various basis sets (e.g., 6-31G, 6-311++G**), to determine the most stable conformations. researchgate.net For this compound, a potential energy surface scan rotating the bromomethyl group would likely reveal the most stable conformer, governed by steric and electronic interactions between the substituents and the pyridine ring. The bulky tert-butyl group would significantly influence the conformational preferences, aiming to minimize steric hindrance.

In a study on 2,6-bis(bromo-methyl)pyridine, DFT calculations were used to obtain the optimized geometry and determine the most stable arrangement of the bromomethyl groups relative to the pyridine ring. Similarly, for this compound, DFT would predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.

Table 1: Representative Predicted Geometrical Parameters for Substituted Pyridines from DFT Calculations

| Parameter | 2,6-bis(bromo-methyl)pyridine | Notes for this compound |

| C-C (ring) bond length | 1.382 Å - 1.496 Å | Expected to be within a similar range, with minor variations due to the electronic effects of the tert-butyl group. |

| C-Br bond length | 1.950 Å - 1.956 Å | The C-Br bond length is anticipated to be comparable. |

| C-N bond length | 1.334 Å - 1.343 Å | The C-N bond lengths in the pyridine ring are characteristic and should be similar. |

| C-C-C (ring) bond angle | 118.4° - 121.1° | Ring angles will be slightly distorted from a perfect hexagon due to the nitrogen heteroatom and substituents. |

| C-C-Br bond angle | 110.4° - 110.6° | This angle will be influenced by the steric repulsion between the bromine atom and the pyridine ring. |

Note: The data presented is for a structurally similar compound and serves as an illustrative example of the type of information that can be obtained through DFT calculations.

Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters

Quantum chemical calculations, particularly DFT, are pivotal in understanding the electronic structure of a molecule, which in turn dictates its reactivity. For this compound, these calculations would focus on the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the resulting reactivity descriptors.

The electronic properties of substituted pyridines are significantly influenced by the nature and position of the substituents. nih.gov The tert-butyl group at the 5-position is an electron-donating group, which would increase the electron density on the pyridine ring, particularly at the ortho and para positions relative to it. Conversely, the bromomethyl group at the 3-position has both inductive and potential hyperconjugative effects that would modulate the electronic landscape.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

From these frontier orbital energies, several reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): (I - A) / 2

Chemical Potential (μ): -(I + A) / 2

Electrophilicity Index (ω): μ2 / (2η)

Studies on various pyridine derivatives have shown that these descriptors provide valuable insights into their reactivity. nih.gov For this compound, the electron-donating tert-butyl group would likely raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. The distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for such reactions.

Table 2: Illustrative Electronic Properties and Reactivity Descriptors for a Substituted Pyridine

| Property | Value for 2,6-bis(bromo-methyl)pyridine | Predicted Trend for this compound |

| HOMO Energy | - | Likely to be higher (less negative) due to the electron-donating tert-butyl group. |

| LUMO Energy | - | May be slightly affected by the substituents. |

| HOMO-LUMO Gap | 4.65 eV | The energy gap will be indicative of its kinetic stability. |

| Dipole Moment | 4.2863 Debye | The dipole moment will depend on the final optimized geometry and charge distribution. |

Note: The specific values for HOMO and LUMO energies were not provided in the reference for 2,6-bis(bromo-methyl)pyridine, but the HOMO-LUMO gap was reported. The trends for the target molecule are qualitative predictions.

Predictive Modeling of Reaction Pathways and Selectivity

Computational chemistry allows for the predictive modeling of reaction pathways, providing insights into reaction mechanisms, transition states, and the selectivity of chemical transformations. For this compound, such modeling could be applied to predict its behavior in various reactions, such as nucleophilic substitution at the bromomethyl group or electrophilic substitution on the pyridine ring.

By mapping the potential energy surface for a given reaction, transition state structures can be located, and activation energies can be calculated. This information is invaluable for understanding the feasibility and kinetics of a reaction. For instance, in a nucleophilic substitution reaction involving the bromomethyl group, computational models could compare the activation barriers for SN1 and SN2 pathways, depending on the nucleophile and solvent conditions.

The regioselectivity of electrophilic aromatic substitution on the pyridine ring can also be predicted. The pyridine nitrogen is deactivating and directs electrophiles to the meta-position (position 3 and 5). However, the substituents on the ring will further modulate this selectivity. The electron-donating tert-butyl group at position 5 will activate the ring towards electrophilic attack, particularly at positions 2 and 4, while the bromomethyl group at position 3 will have its own electronic influence. Computational modeling of the transition states for electrophilic attack at different positions on the ring would reveal the most favorable reaction pathway.

Molecular Dynamics Simulations (if applicable to specific research)

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. While DFT and other quantum chemical methods are excellent for studying static properties and reaction pathways of single molecules, MD simulations provide insights into the dynamic behavior of molecules in a condensed phase, such as in solution or interacting with a biological macromolecule.

For this compound, MD simulations would be particularly relevant if its application involves interactions with other molecules in a dynamic environment. For example, if this compound were being investigated as a potential ligand for a protein, MD simulations could be used to:

Study the binding and unbinding process of the ligand to the protein's active site.

Analyze the conformational changes in both the ligand and the protein upon binding.

Calculate the free energy of binding, providing a measure of the binding affinity.

MD simulations require a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. These parameters are often derived from quantum chemical calculations and experimental data. While no specific MD studies on this compound are readily available, the methodology is well-established and could be applied to investigate its interactions in a biological or material science context.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Transformations

The development of stereoselective reactions is a cornerstone of modern drug discovery and materials science. For 3-(bromomethyl)-5-(tert-butyl)pyridine, future research will likely focus on asymmetric transformations involving its reactive bromomethyl group. Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule, which is crucial as different enantiomers can have vastly different biological activities. youtube.com

Currently, direct asymmetric synthesis involving this specific pyridine (B92270) derivative is not widely documented, representing a significant area for growth. Future explorations could involve:

Chiral Nucleophilic Substitution: The reaction of the bromomethyl group with prochiral nucleophiles in the presence of a chiral catalyst could generate enantiomerically enriched products. nih.gov Chiral auxiliaries, which temporarily bind to a non-chiral substrate to direct the stereochemical outcome of a reaction, offer another powerful strategy. youtube.com

Catalytic Asymmetric Addition: Using the pyridine nitrogen to coordinate with a chiral Lewis acid or a transition metal catalyst could activate the molecule for subsequent stereoselective additions to the ring or side chain.

Enzymatic and Chemo-enzymatic Methods: Biocatalysis presents a green and highly selective alternative. whiterose.ac.ukacs.org Enzymes such as halohydrin dehalogenases or specific transferases could potentially be engineered to act on the bromomethyl group or to construct the chiral pyridine scaffold with high fidelity. A chemo-enzymatic approach, for instance, could use an amine oxidase/ene imine reductase cascade for the asymmetric dearomatization of activated pyridines to create stereo-defined piperidines. whiterose.ac.ukacs.org

These prospective methods promise to expand the utility of this compound by providing access to novel, single-enantiomer compounds for various applications.

Exploration of Bio-Inspired and Biomimetic Synthetic Routes

Nature provides a rich blueprint for the synthesis of complex molecules. Pyridine alkaloids, for example, are a diverse class of natural products with significant biological activity. researchgate.net Bio-inspired synthesis seeks to mimic these natural biosynthetic pathways to create complex molecules efficiently.

Future research into this compound could draw inspiration from the biosynthesis of naturally occurring pyridine alkaloids like nicotine (B1678760) or theonelladins. researchgate.netnih.gov This could involve:

Enzymatic Halogenation: While the bromomethyl group is typically installed via chemical means (e.g., radical bromination), researchers could explore the use of halogenase enzymes. These enzymes can install halogen atoms onto organic molecules with high regio- and stereoselectivity under mild conditions, offering a more sustainable synthetic route.

Biomimetic Cyclizations: The synthesis of the pyridine ring itself could be inspired by natural processes. For instance, mimicking the condensation reactions that form the core of pyridoxal (B1214274) (a form of Vitamin B6) could lead to novel, green synthetic pathways. nih.gov Palladium-catalyzed coupling and migration reactions have already been used to successfully synthesize naturally occurring pyridine alkaloids, demonstrating a powerful link between organometallic chemistry and bio-inspired synthesis. nih.gov

By emulating nature's strategies, chemists can develop more efficient and environmentally benign methods for synthesizing this compound and its derivatives.

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow chemistry and automated synthesis is revolutionizing the chemical and pharmaceutical industries. vapourtec.com These technologies offer enhanced safety, scalability, and efficiency. nih.govescholarship.org The synthesis of this compound is well-suited for adaptation to these modern platforms.

Continuous Flow Chemistry: Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This method provides superior control over reaction parameters like temperature, pressure, and reaction time. For reactions involving hazardous reagents or unstable intermediates, such as radical bromination to form the bromomethyl group, flow chemistry minimizes risk by keeping the volume of reactive material low at any given moment. nih.gov A comparison between batch and flow processes for a related synthesis highlights the potential advantages.

Table 1: Comparison of Batch vs. Continuous Flow for Halomethylpyrimidine Synthesis

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Reaction Time | Hours (e.g., 16-64 h) | Minutes |

| Selectivity | Lower (risk of over-bromination and degradation) | Higher (precise control leads to fewer side products) |

| Scalability | Difficult and often unsafe | Straightforward and safer |

| Safety | Higher risk due to large volumes of hazardous materials | Minimized risk with small reaction volumes |

Data extrapolated from studies on related photobromination reactions.

Automated Synthesis: Automated platforms combine robotics, software, and analytical tools to perform multi-step syntheses with minimal human intervention. vapourtec.com Integrating the flow synthesis of this compound into an automated system would enable the rapid generation of a library of derivatives. nih.gov By controlling the addition of various nucleophiles or coupling partners to the bromomethyl group, these systems can quickly create hundreds of distinct molecules for high-throughput screening in drug discovery programs. The use of Bayesian optimization can further accelerate the process by intelligently exploring the reaction space to find optimal conditions for yield and production rate. nih.gov

Design of Next-Generation Pyridine-Based Molecular Scaffolds and Their Functionalization

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to a wide range of biological targets. rsc.orgresearchgate.netelsevierpure.commdpi.com This makes pyridine derivatives, including those from this compound, highly valuable starting points for drug discovery. researchgate.netrsc.orgnih.govacs.org

Future research will focus on using this compound as a versatile hub for creating next-generation molecular scaffolds. The compound's two key features—the reactive bromomethyl handle and the bulky tert-butyl group—can be strategically exploited. The tert-butyl group can act as a steric director or influence the molecule's pharmacokinetic properties, while the bromomethyl group is a prime site for introducing molecular diversity.

Key functionalization strategies include:

Nucleophilic Substitution: The C-Br bond is readily displaced by a wide array of nucleophiles (e.g., amines, thiols, alcohols, azides), allowing for the attachment of diverse functional groups.

Cross-Coupling Reactions: The pyridine ring can be further functionalized using modern cross-coupling reactions, such as Suzuki or Sonogashira couplings, to build more complex architectures.

Ring-Opening/Ring-Closing Strategies: Innovative methods that temporarily open the pyridine ring to form a more reactive intermediate (like a Zincke imine) can allow for selective functionalization at otherwise unreactive positions before the ring is closed again. nih.govchemrxiv.orgchemrxiv.org

Table 2: Potential Functionalization Reactions for Scaffold Development

| Reaction Type | Reagent Class | Resulting Functionality | Potential Application |

|---|---|---|---|

| Nucleophilic Substitution | Amines (R₂NH), Thiols (RSH) | -CH₂-NR₂, -CH₂-SR | Building blocks for peptidomimetics, enzyme inhibitors |

| Williamson Ether Synthesis | Alcohols/Phenols (ROH) | -CH₂-OR | Modifying solubility and hydrogen bonding capacity |

| Gabriel Synthesis | Phthalimide | Primary amine (-CH₂-NH₂) | Key intermediate for further derivatization |

| Palladium-Catalyzed Coupling | Boronic acids, Alkynes | Aryl or Alkynyl groups on the pyridine ring | Extending the molecular scaffold, creating rigid structures |

This strategic functionalization will lead to novel compound libraries with tailored properties for applications ranging from pharmaceuticals to advanced materials. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 3-(bromomethyl)-5-(tert-butyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via bromomethylation of 5-(tert-butyl)pyridine using reagents like N-bromosuccinimide (NBS) or HBr in the presence of radical initiators (e.g., AIBN) under inert atmospheres. Evidence from analogous chloromethylation reactions suggests Lewis acids (e.g., ZnCl₂) and controlled heating (reflux in dichloromethane or THF) improve regioselectivity and reduce side reactions . Yield optimization requires monitoring reaction progress via TLC or GC-MS to terminate the reaction before over-bromination occurs. For example, a stepwise approach with intermediate isolation (e.g., column chromatography using ethyl acetate/hexane gradients) can achieve >80% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Key analytical techniques include:

- NMR Spectroscopy : ¹H NMR should show a singlet for the tert-butyl group (~1.3 ppm) and a characteristic doublet for the bromomethyl protons (~4.5 ppm). ¹³C NMR confirms the pyridine ring carbons and bromomethyl carbon (~30 ppm) .

- Mass Spectrometry : HRMS (ESI+) should match the molecular ion peak for C₁₁H₁₅BrN⁺ (calculated m/z: 240.03) .

- X-ray Crystallography : For definitive confirmation, single-crystal X-ray diffraction can resolve bond angles and spatial arrangement of substituents, as demonstrated for structurally similar bromopyridine derivatives .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., dehydrohalogenation) during functionalization of the bromomethyl group?

- Methodological Answer : The bromomethyl group is susceptible to elimination under basic conditions. To favor nucleophilic substitution (e.g., with amines or thiols):

- Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Add catalytic KI (via Finkelstein reaction) to enhance leaving-group ability.

- Maintain temperatures below 60°C to prevent thermal degradation. Evidence from analogous chloromethylpyridine systems shows that steric hindrance from the tert-butyl group slows elimination, allowing selective alkylation .

Q. How do steric and electronic effects of the tert-butyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The tert-butyl group at the 5-position:

- Steric Effects : Hinders access to the pyridine nitrogen, reducing coordination with metal catalysts (e.g., Pd in Suzuki couplings). This necessitates bulky ligands (e.g., XPhos) to enhance catalytic activity .

- Electronic Effects : Electron-donating tert-butyl groups increase electron density at the 3-position, activating the bromomethyl group for SN2 reactions but deactivating the pyridine ring toward electrophilic substitution. Computational studies (DFT) on similar systems suggest a Hammett σ⁺ value of -0.20 for tert-butyl, aligning with observed reactivity trends .

Q. What contradictions exist in reported catalytic systems for C–C bond formation using this compound, and how can they be resolved?

- Methodological Answer : Discrepancies arise in palladium-catalyzed couplings (e.g., Heck or Negishi reactions). For instance, some studies report low yields (<30%) with Pd(PPh₃)₄ due to catalyst poisoning by the pyridine nitrogen, while others achieve >60% yields using Pd(OAc)₂ with chelating ligands (e.g., dppf). Resolution involves:

- Pre-complexation of Pd with the ligand before substrate addition.

- Screening additives (e.g., silver salts) to scavenge bromide ions .

Application-Oriented Questions

Q. How is this compound utilized in the design of bioactive molecules, and what pharmacokinetic challenges arise?

- Methodological Answer : The bromomethyl group serves as a versatile handle for introducing pharmacophores (e.g., amines for kinase inhibitors). However, the tert-butyl group may reduce solubility. Strategies include:

- Prodrug Design : Replace tert-butyl with hydrolyzable esters.

- Co-crystallization Studies : To assess target binding, as seen in analogues targeting adenosine receptors .

- LogP Optimization : Replace tert-butyl with polar groups (e.g., morpholine) while retaining steric bulk .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats to avoid skin/eye contact (LD₅₀ data for similar bromopyridines: ~200 mg/kg in rats) .

- Waste Management : Quench residual bromide with Na₂SO₃ before disposal.

- Ventilation : Use fume hoods due to potential release of HBr vapors during reactions .

Data Analysis and Optimization

Q. How should researchers interpret conflicting NMR data for this compound in different solvents?

- Methodological Answer : Solvent polarity affects chemical shifts. For example:

- In CDCl₃, the tert-butyl protons appear as a singlet at 1.33 ppm, while in DMSO-d₆, they shift upfield (~1.28 ppm) due to hydrogen bonding.

- Bromomethyl protons show splitting (J = 6.5 Hz) in CDCl₃ but broaden in DMSO-d₆. Always report solvent and calibration standards .

Q. What computational tools predict the compound’s reactivity in novel reaction environments?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software to model transition states for substitution reactions.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., SMD continuum models).

- Docking Studies : For biological applications, AutoDock Vina assesses binding to protein targets like CYP450 enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.